

In Vitro Characterization of TC299423: A Technical Guide

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Compound of Interest

Compound Name: TC299423

Cat. No.: B611238

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This technical guide provides an in-depth overview of the in vitro pharmacological characterization of **TC299423**, a novel agonist for nicotinic acetylcholine receptors (nAChRs). **TC299423**, chemically identified as (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, has been evaluated for its binding affinity, potency, and selectivity across various nAChR subtypes. [1][2][3][4][5] This document summarizes key quantitative data, details the experimental methodologies employed in its characterization, and visualizes the relevant biological pathways and experimental processes.

Binding Affinity and Selectivity Profile

The binding affinity of **TC299423** for different nAChR subtypes was determined through competitive displacement of the radioligand [¹²⁵I]epibatidine in membranes from specific brain regions. The resulting inhibition constant (K_i) values indicate a high affinity for β2-containing (β2) nAChRs, with a notable preference for α4β2 and α6β2* subtypes over α3β4* subtypes.[1]

nAChR Subtype	Brain Region for Membrane Preparation	Ki (nM)
$\alpha 4\beta 2$	Cortex	0.24 ± 0.04
$\alpha 6\beta 2$	Striatum (from $\alpha 4$ KO mice)	1.4 ± 0.6
$\alpha 3\beta 4^*$	Interpeduncular Nucleus (from $\beta 2$ KO mice)	18.0 ± 0.7

Table 1: Binding Affinity of TC299423 for nAChR Subtypes.[1]

Notably, **TC299423** demonstrated no significant off-target binding when screened against a panel of 70 diverse molecular targets.[2][3][4]

Functional Potency and Efficacy

The functional activity of **TC299423** was assessed using several in vitro assays, including whole-cell patch-clamp recordings and neurotransmitter release assays. These studies confirm that **TC299423** acts as a potent agonist at $\beta 2^*$ nAChRs.

Electrophysiology

Whole-cell patch-clamp recordings were utilized to measure the potency (EC_{50}) of **TC299423** in activating nAChR subtypes. For $\alpha 6\beta 2^*$ nAChRs, the compound displayed an EC_{50} in the range of 30-60 nM.[2][4][5]

Neurotransmitter Release Assays

The functional potency of **TC299423** was further evaluated by its ability to stimulate the release of [3 H]dopamine and [3 H]acetylcholine from synaptosomes. The results indicate a greater potency at $\alpha 6\beta 2^*$ nAChRs compared to $\alpha 4\beta 2^*$ and $\alpha 3\beta 4^*$ nAChRs.[1][2]

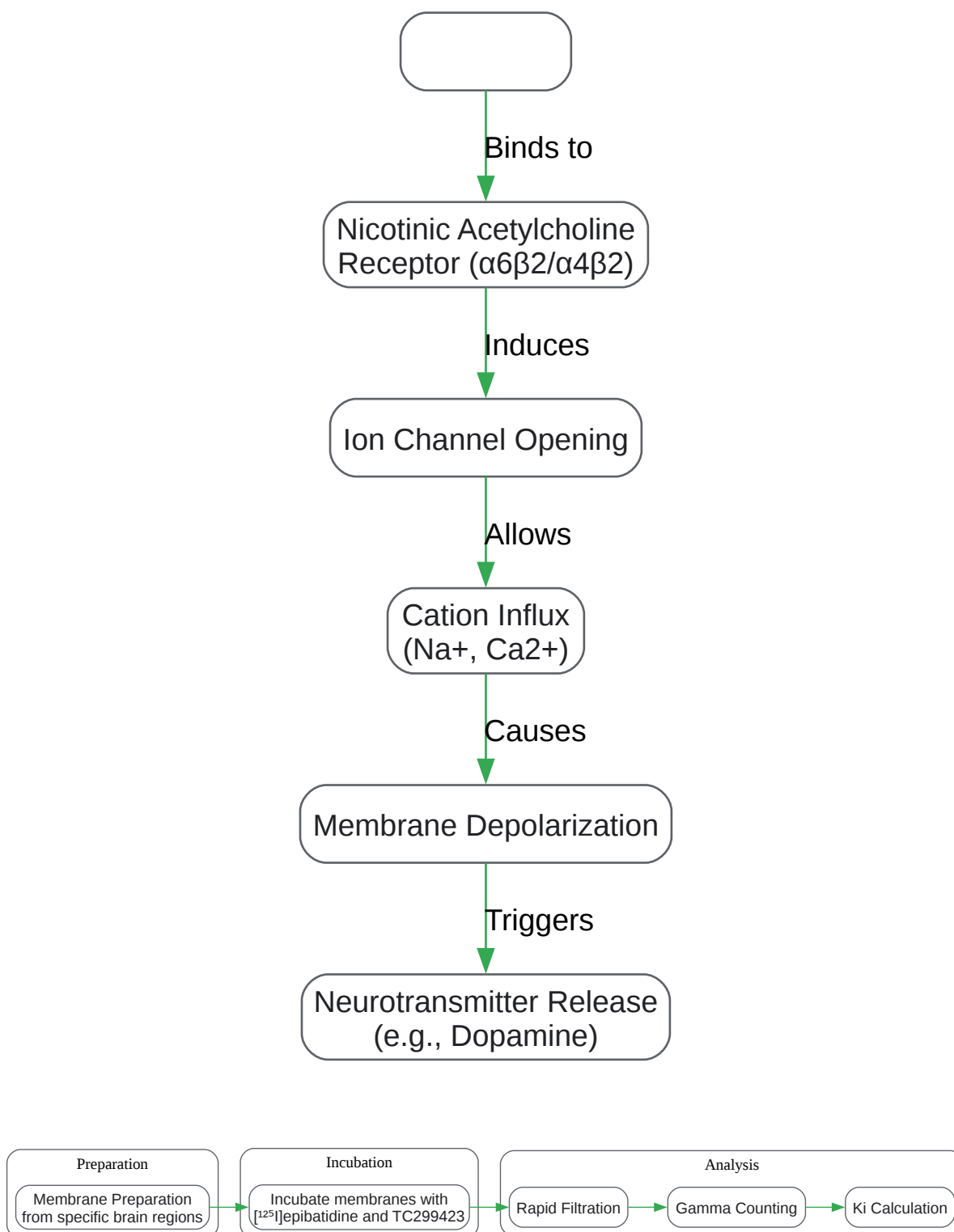
Assay	nAChR Subtype	EC ₅₀ (nM)
[³ H]Dopamine Release	α6β2	30 - 60
[³ H]Dopamine Release	α4β2	~75 - 150 (2.5-fold less potent than for α6β2)
[³ H]Acetylcholine Release	α3β4	Significantly less potent

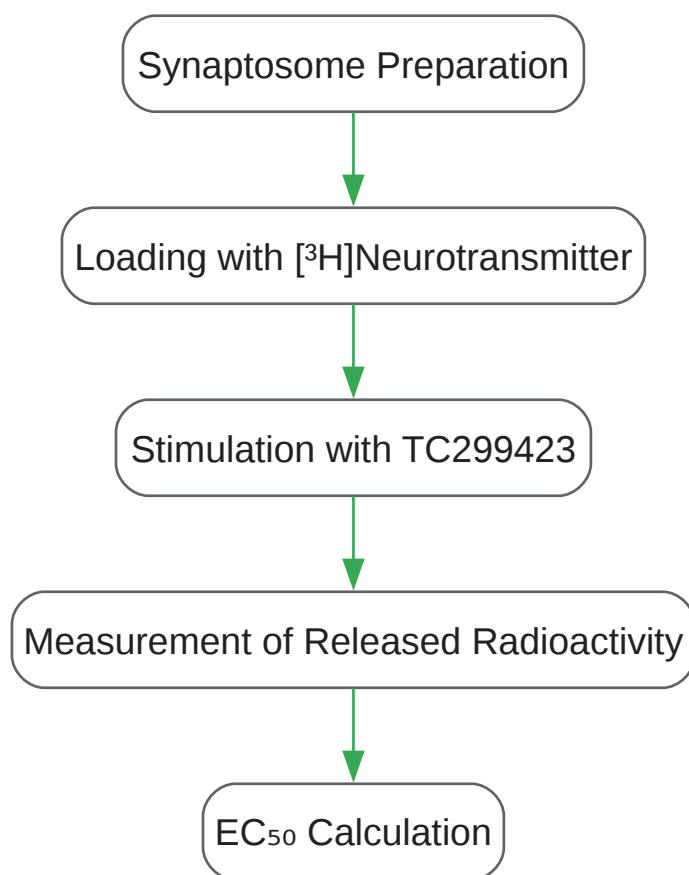
Table 2: Functional Potency of TC299423 in Neurotransmitter Release Assays.[\[2\]](#)[\[4\]](#)

The data from both patch-clamp and dopamine release assays consistently suggest that **TC299423** is approximately 2.5 to 3-fold more potent at activating α6β2* nAChRs than α4β2* nAChRs.[\[1\]](#)[\[2\]](#)

Mechanism of Action

TC299423 functions as a neuronal nAChR agonist. Upon binding to the receptor, it induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in membrane depolarization and the subsequent activation of voltage-gated ion channels, leading to neurotransmitter release. The preferential activation of α6β2* and α4β2* nAChRs, which are predominantly located in brain regions associated with reward and cognition, suggests its potential therapeutic applications.





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References

- 1. TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. S-EPMC5626944 - TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. - OmicsDI [omicsdi.org]
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